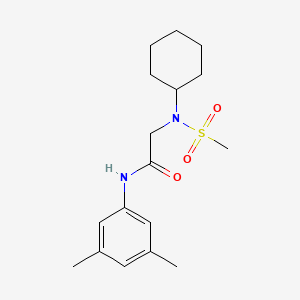
4-tert-butyl-N-(2,6-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2,6-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the P2X family of ion channels. The P2X7 receptor is expressed in a variety of cells, including immune cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been shown to have potential therapeutic applications in the treatment of various inflammatory and immune-related diseases.
Mécanisme D'action
4-tert-butyl-N-(2,6-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking the activation of the P2X7 receptor, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide inhibits the release of pro-inflammatory cytokines and other mediators of inflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to modulate immune cell function, including the regulation of T cell activation and differentiation.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have analgesic effects in animal models of pain. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in experimental settings. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide as a therapeutic agent for the treatment of inflammatory and immune-related diseases. Further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide in human subjects. Another potential future direction is the study of the P2X7 receptor and its role in various physiological processes, including pain, neuroinflammation, and immune cell function. The development of new and more selective P2X7 receptor antagonists may also be an area of interest for future research.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with tert-butylchloroformate to form 2,6-difluoro-N-tert-butoxycarbonylaniline. This intermediate is then reacted with 4-aminobenzamide to form 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been described in detail in several publications.
Applications De Recherche Scientifique
4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the regulation of immune cell function.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2,6-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-17(2,3)12-9-7-11(8-10-12)16(21)20-15-13(18)5-4-6-14(15)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCITDTXWZPKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

